molecular formula C8H9N3O B13093965 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 310430-97-8

5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B13093965
CAS No.: 310430-97-8
M. Wt: 163.18 g/mol
InChI Key: DFVVSCIPDXKZSB-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its biological activities and potential applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes like Wnt signaling. Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with fatty acid metabolism by inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Compared to similar compounds, it exhibits distinct inhibitory effects on various enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

310430-97-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,7-dimethyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(5)8(12)9-4-10-11/h3-4H,1-2H3,(H,9,10,12)

InChI Key

DFVVSCIPDXKZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2N1N=CNC2=O)C

Origin of Product

United States

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